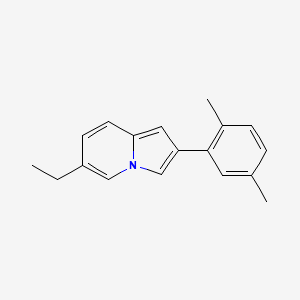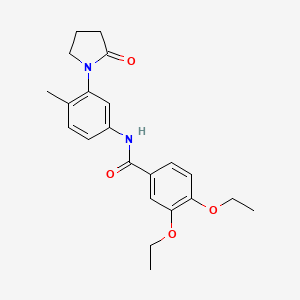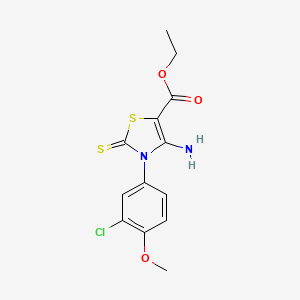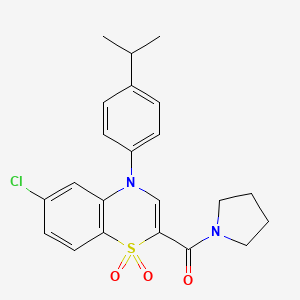![molecular formula C19H21N5OS B2594555 N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-76-9](/img/structure/B2594555.png)
N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their stability and versatility . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Molecular Structure Analysis
1,2,4-Triazoles have a molecular formula of C2H3N3 and can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles can vary greatly depending on the specific compound and its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary greatly depending on the specific compound and its substituents .Scientific Research Applications
Anticancer Activity
The core structure of the compound, which includes a triazolopyridazine moiety, has been associated with anticancer properties. The ability to interact with various biological targets makes it a candidate for drug design and development in oncology. Researchers have explored similar structures for their potential to inhibit cancer cell growth and induce apoptosis .
Antimicrobial Properties
Compounds with the triazolopyridazine scaffold have shown promise as antimicrobial agents. Their mechanism of action often involves interfering with the microbial cell’s ability to synthesize essential proteins or replicate DNA, thus inhibiting growth and proliferation of bacteria and fungi .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory effects of triazolopyridazine derivatives are well-documented. They can modulate inflammatory pathways and reduce pain perception, making them useful in the treatment of chronic pain and inflammatory disorders .
Enzyme Inhibition
This compound and its derivatives can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase. This application is crucial in developing treatments for conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers .
Antiviral and Antitubercular Agents
The structural flexibility of triazolopyridazine allows for the development of antiviral and antitubercular agents. By inhibiting specific enzymes or processes within viral particles or Mycobacterium tuberculosis, these compounds can prevent the spread of infections .
High-Energy Materials
Due to the stability and energy-rich nature of the triazolopyridazine ring system, derivatives of this compound have been investigated for use in high-energy materials. These materials are of interest for applications requiring controlled release of energy, such as in propellants and explosives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-6-8-14(9-7-13)19-22-21-16-10-11-18(23-24(16)19)26-12-17(25)20-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGSTBBQOSTENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2594472.png)


![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)
![Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2594476.png)

![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)
![3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2594485.png)
![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)
![N-(2,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2594488.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594489.png)


